molecular formula C10H5ClO3 B8543387 3-(3-Chlorophenyl)furan-2,5-dione

3-(3-Chlorophenyl)furan-2,5-dione

Cat. No.: B8543387
M. Wt: 208.60 g/mol
InChI Key: KCTMGSXRVOLTIB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)furan-2,5-dione, a furandione derivative with a molecular formula of C11H7ClO3 and a molecular weight of 222.62 g/mol , is a chemical building block of interest in medicinal chemistry research. This compound serves as a key synthetic intermediate for the development of novel pharmaceutical agents, particularly in the central nervous system domain. Research on closely related structural analogs, specifically pyrrolidine-2,5-dione derivatives bearing a 3-chlorophenyl group, has demonstrated significant anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . These analogs have also shown promising antinociceptive properties in models of tonic pain, suggesting potential applications in neuropathic pain research . The primary molecular mechanism of action for these active analogs is attributed to interaction with neuronal voltage-sensitive sodium and L-type calcium channels . As a versatile scaffold, this compound is valuable for constructing potential therapeutic candidates and studying structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

3-(3-chlorophenyl)furan-2,5-dione

InChI

InChI=1S/C10H5ClO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-5H

InChI Key

KCTMGSXRVOLTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-(4-Chlorophenyl)furan-2,5-dione

  • Molecular Formula : C₁₀H₅ClO₃ (MW: 208.60)
  • Key Differences: The chloro substituent on the phenyl ring is at the 4-position instead of the 3-position. Physical properties such as melting point and solubility may vary due to differences in molecular symmetry and crystal packing.

Substituent Variation: 3-Chloro-4-methyl-furan-2,5-dione

  • Molecular Formula : C₅H₃ClO₃ (MW: 146.53)
  • Key Differences :
    • A methyl group replaces the phenyl substituent, reducing steric bulk and molecular weight.
    • Lower density (1.49 g/cm³) and boiling point (202.6°C) compared to phenyl-substituted analogs .
    • Enhanced reactivity in nucleophilic additions due to reduced steric hindrance.

Core Structure Analogs: 3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Differences: Features a benzene-fused phthalimide core instead of a furan-2,5-dione. Used as a monomer for high-performance polyimides due to thermal stability and mechanical strength . The fused aromatic system increases rigidity and reduces solubility in common organic solvents compared to furan-2,5-diones.

Bioactive Analogs: Diketopiperazine Derivatives

  • Example : (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione
  • Key Differences :
    • Six-membered diketopiperazine ring with conjugated double bonds.
    • Exhibits antiviral activity (IC₅₀ = 28.9 ± 2.2 μM against H1N1) due to structural motifs enabling biomolecular interactions .
    • Furan-2,5-diones lack the nitrogen atoms and larger ring size critical for such bioactivity.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight Key Properties/Applications Reference
3-(3-Chlorophenyl)furan-2,5-dione Furan-2,5-dione 3-Chlorophenyl ~208* Polymer synthesis, dienophile Inferred
3-(4-Chlorophenyl)furan-2,5-dione Furan-2,5-dione 4-Chlorophenyl 208.60 Reactive intermediate
3-Chloro-4-methyl-furan-2,5-dione Furan-2,5-dione 3-Cl, 4-CH₃ 146.53 Organic synthesis, low steric bulk
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl 257.67 Polyimide monomer
Diketopiperazine derivatives Piperazine-2,5-dione Varied substituents ~250–300 Antiviral, anti-inflammatory

*Estimated based on 3-(4-Chlorophenyl) analog.

Key Research Findings

  • Reactivity: Furan-2,5-diones with electron-withdrawing groups (e.g., Cl) exhibit enhanced reactivity as dienophiles in cycloadditions compared to phthalimides or diketopiperazines .
  • Biological Activity : Diketopiperazines demonstrate significant bioactivity (e.g., anti-H1N1), while furan-2,5-diones are less explored in this context, highlighting a research gap .
  • Polymer Applications : Chlorophenyl-substituted phthalimides are preferred for high-temperature polymers, whereas furan-2,5-diones may serve as crosslinking agents due to their anhydride functionality .

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts.
  • Recrystallize from ethanol or dichloromethane to enhance crystalline purity.
  • Confirm purity via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR (monitor for residual solvent peaks).

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Key techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles. For example, the dihedral angle between the furan-dione ring and chlorophenyl group is ~85°–90°, indicating near-orthogonal orientation .
  • FTIR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1850 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric), and C-Cl stretches at ~750 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), furan-dione protons (δ 6.5–7.0 ppm).
    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), chlorophenyl carbons (δ 120–140 ppm) .

Advanced: What mechanistic insights explain the kinetic behavior of this compound in radical-mediated reactions?

Answer:
The compound reacts with hydroxyl (HO) and chlorine (Cl) radicals via H-abstraction or addition pathways :

  • HO Radical Reaction :

    • Rate coefficient ratio: k(HO + compound)/k(HO + n-butane)=0.58±0.03k(\text{HO + compound})/k(\text{HO + n-butane}) = 0.58 \pm 0.03, determined via competitive kinetics in a 1080-L quartz chamber using FTIR .
    • Dominant pathway: H-abstraction from the chlorophenyl ring due to electron-withdrawing Cl stabilizing transition states.
  • Cl Radical Reaction :

    • Exhibits fall-off kinetics at low pressures (1–100 mbar), modeled using Troe formalism. Rate constants range from 1.2×10121.2 \times 10^{-12} to 3.5×1011cm3molecule1s13.5 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} across 200–400 K .

Q. Table 1: Kinetic Parameters for Radical Reactions

Radicalk(cm3molecule1s1)k \, (\text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1})MethodReference
HO1.36×10121.36 \times 10^{-12}FTIR
Cl2.8×1011(300 K)2.8 \times 10^{-11} \, (\text{300 K})PLP-LIF

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO): The Cl substituent lowers HOMO energy (-8.2 eV), reducing electrophilicity compared to non-chlorinated analogs .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation in DMSO/water to predict aggregation behavior (e.g., logP = 2.1 indicates moderate hydrophobicity) .
  • Reactivity Descriptors :
    • Fukui indices identify reactive sites: C=O groups are susceptible to nucleophilic attack, while the Cl-substituted phenyl ring favors electrophilic substitution .

Advanced: What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

  • Cytotoxicity Assays :
    • Use MTT or Mosmann’s colorimetric assay () on macrophage lines (e.g., RAW 264.7) to measure IC₅₀ values.
    • Compare with maleic anhydride derivatives (e.g., antrocinnamomins) that show NO inhibition at 10–50 μM .
  • Enzyme Inhibition Studies :
    • Screen against cyclooxygenase (COX-2) or kinases using fluorescence polarization.
    • Structural analogs exhibit IC₅₀ ~ 5 μM for COX-2, attributed to furan-dione’s electrophilic reactivity .

Advanced: How does the environmental persistence of this compound compare to related anhydrides?

Answer:

  • Atmospheric Degradation :
    • Lifetime against HO radicals: τ=1/(k[HO])12days\tau = 1/(k[\text{HO}]) \approx 12 \, \text{days} (assuming [HO] = 1.0 × 10⁶ molecules/cm³), shorter than maleic anhydride (τ20days\tau \approx 20 \, \text{days}) due to Cl-enhanced reactivity .
  • Hydrolysis :
    • Half-life in aqueous media: ~48 hours at pH 7 (25°C), forming 3-(3-chlorophenyl)maleic acid. Acidic conditions (pH < 4) slow hydrolysis .

Basic: What crystallographic data are critical for resolving structural ambiguities in halogenated furan-2,5-diones?

Answer:

  • Key Parameters :
    • Bond lengths: C=O (1.20–1.22 Å), C-Cl (1.74 Å) .
    • Torsional angles: Furan-dione ring planarity (max deviation < 0.02 Å) .
    • Intermolecular interactions: Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing .
  • Data Sources :
    • CCDC references (e.g., 1828960 for related dibromo analogs) provide full crystallographic datasets .

Advanced: How do substituent positions (e.g., 3-Cl vs. 4-Cl) alter the electronic properties of chlorophenyl-furan-2,5-diones?

Answer:

  • Electronic Effects :
    • 3-Cl induces greater meta-directing effects, reducing electron density on the furan ring compared to 4-Cl isomers.
    • Hammett constants: σₘ (3-Cl) = 0.37 vs. σₚ (4-Cl) = 0.23, leading to higher electrophilicity in the 3-Cl derivative .
  • Spectroscopic Shifts :
    • ¹³C NMR: C=O signals shift upfield by ~2 ppm in 3-Cl vs. 4-Cl isomers due to reduced conjugation .

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